Prolyl Endopeptidase (PREP) Inhibition: Moderate Potency Differentiated from Potent Clinical-Stage Inhibitors
(S)-Laudanosine inhibits prolyl endopeptidase (PREP) with a half-maximal inhibitory concentration (IC50) of 341 μM . In the context of inhibitor development, this potency is several orders of magnitude weaker than highly optimized, clinical-stage PREP inhibitors, which achieve nanomolar potencies [1]. This moderate activity profile is critical for researchers to consider when selecting a tool compound; (S)-Laudanosine is not a potent or selective PREP inhibitor and should be used as a reference control or starting scaffold rather than a lead compound.
| Evidence Dimension | Inhibitory potency (IC50) against prolyl endopeptidase |
|---|---|
| Target Compound Data | 341 μM |
| Comparator Or Baseline | Z-Pro-prolinal (a specific PREP inhibitor): 0.4 nM; JTP-4819 (a clinical-stage inhibitor): 5.43 nM |
| Quantified Difference | Approximately 6.2 × 10^7% weaker than Z-Pro-prolinal |
| Conditions | In vitro enzyme inhibition assay (source organism not specified in vendor data) |
Why This Matters
This establishes (S)-Laudanosine as a moderate potency control compound for PREP assays, clearly distinguishing it from high-potency inhibitors used for therapeutic development.
- [1] Toide, K., Iwamoto, Y., Fujiwara, T., & Abe, H. (1995). JTP-4819: a novel prolyl endopeptidase inhibitor with potential as a cognitive enhancer. Journal of Pharmacology and Experimental Therapeutics, 274(3), 1370–1378. View Source
